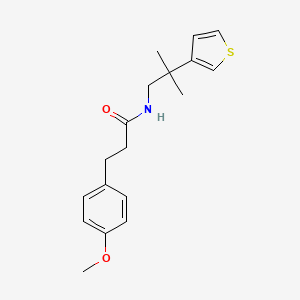

3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide

Description

3-(4-Methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is an organic compound that features a methoxyphenyl group, a thiophene ring, and a propanamide moiety

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-18(2,15-10-11-22-12-15)13-19-17(20)9-6-14-4-7-16(21-3)8-5-14/h4-5,7-8,10-12H,6,9,13H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZVMJHNVWOTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCC1=CC=C(C=C1)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which can be achieved through a Friedel-Crafts acylation reaction. This reaction involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Thiophene Ring: The next step involves the introduction of the thiophene ring through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the intermediate is reacted with a thiophene boronic acid derivative.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of amides.

Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide.

Reduction: Formation of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamine.

Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the thiophene ring may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

- 3-(4-Hydroxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide

- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(furan-3-yl)propyl)propanamide

- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(thiophen-2-yl)propyl)propanamide

Comparison:

- 3-(4-Hydroxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide: The hydroxyl group may enhance hydrogen bonding interactions compared to the methoxy group.

- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(furan-3-yl)propyl)propanamide: The furan ring may offer different electronic properties compared to the thiophene ring.

- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(thiophen-2-yl)propyl)propanamide: The position of the thiophene ring may affect the overall conformation and reactivity of the compound.

Biological Activity

3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and structural characteristics.

Chemical Structure and Properties

The molecular formula of the compound is . The compound features a methoxy group, a thiophene moiety, and an amide functional group, which are known to influence its biological properties.

Antimicrobial Properties

The compound's structural components may contribute to antimicrobial activity. Compounds containing thiophene rings have been documented to possess antibacterial properties. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Inhibitory Mechanisms

The mechanisms through which this compound exerts its biological effects can involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.

- Cell Signaling Interference : The methoxy group may modulate cell signaling pathways, affecting cellular responses to infections.

Structural Analysis

Crystallographic studies reveal that the molecular conformation of related compounds is stabilized by intramolecular hydrogen bonds and π–π stacking interactions. Such structural features enhance their stability and potentially their biological activity .

Case Study 1: Antiviral Screening

In a study screening various compounds for antiviral properties, derivatives similar to this compound demonstrated promising results against HCV NS5B RNA polymerase with IC50 values around 32 μM . This suggests that modifications in the structure could lead to enhanced activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL . This highlights the potential for further development of this compound as an antimicrobial agent.

Data Summary

Chemical Reactions Analysis

Step 1: Formation of the Thiophene-Containing Amine

The 2-methyl-2-(thiophen-3-yl)propylamine moiety is synthesized via:

- Friedel-Crafts Alkylation : Thiophene reacts with 2-methylpropene in the presence of AlCl₃ to form 2-methyl-2-(thiophen-3-yl)propane .

- Nitration and Reduction : Subsequent nitration (HNO₃/H₂SO₄) and catalytic hydrogenation (H₂/Pd-C) yield the primary amine .

Step 2: Preparation of 3-(4-Methoxyphenyl)propanoyl Chloride

- Acylation : 4-Methoxyphenylacetic acid undergoes Claisen condensation with ethyl chloroacetate, followed by hydrolysis to form 3-(4-methoxyphenyl)propanoic acid .

- Activation : The acid is converted to its acid chloride using SOCl₂ or oxalyl chloride .

Step 3: Amide Bond Formation

The final step couples the acid chloride with 2-methyl-2-(thiophen-3-yl)propylamine in dry dichloromethane, using triethylamine as a base .

Table 1: Key Synthesis Parameters

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, 2-methylpropene, 0–5°C | 68 | |

| Amide coupling | EDCl/HOBt, DCM, RT | 82 |

Amide Hydrolysis

The propanamide bond undergoes hydrolysis under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, 80°C) conditions to yield 3-(4-methoxyphenyl)propanoic acid and the corresponding amine .

Equation :

Methoxy Group Demethylation

Treatment with BBr₃ in DCM at −78°C removes the methoxy group, forming a phenol derivative .

Suzuki-Miyaura Coupling

The thiophene ring participates in palladium-catalyzed cross-coupling with aryl boronic acids (e.g., phenylboronic acid) to introduce substituents at the 5-position .

Conditions :

Table 2: Catalytic Reaction Outcomes

| Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| 3-Thiopheneboronic acid | 5-Phenylthiophene derivative | 75 |

Stability Under Environmental Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.